molecular formula C16H14Cl2N2O3 B2811829 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide CAS No. 338413-95-9

4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide

Cat. No.: B2811829
CAS No.: 338413-95-9
M. Wt: 353.2
InChI Key: FHFGTEUQTYQEOU-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide is an organic compound characterized by the presence of two chlorobenzene rings connected through a carboxamide linkage and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide typically involves multiple steps:

    Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of the intermediate: The 4-chlorobenzoyl chloride is then reacted with 2-aminoethanol to form 2-{[(4-chlorobenzoyl)amino]oxy}ethanol.

    Final coupling reaction: The intermediate is then coupled with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups on the benzene rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzenoid rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro groups.

    Hydrolysis: Products include 4-chlorobenzoic acid and 2-aminoethanol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amide linkage and aromatic rings, which are common motifs in biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the chloro groups and the amide linkage can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural properties may lend themselves to applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide linkage allow it to form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-{[(4-fluorobenzoyl)amino]oxy}ethyl)benzenecarboxamide
  • 4-chloro-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide
  • 4-chloro-N-(2-{[(4-nitrobenzoyl)amino]oxy}ethyl)benzenecarboxamide

Uniqueness

Compared to these similar compounds, 4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide is unique due to the presence of two chloro groups, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-chloro-N-[2-[(4-chlorobenzoyl)amino]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-13-5-1-11(2-6-13)15(21)19-9-10-23-20-16(22)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFGTEUQTYQEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCONC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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